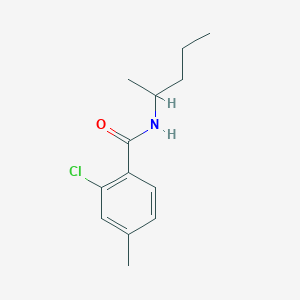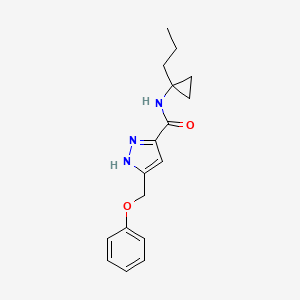
2-chloro-4-methyl-N-(1-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-(1-methylbutyl)benzamide, also known as CMNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-chloro-4-methyl-N-(1-methylbutyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in cells. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been found to modulate the activity of certain enzymes and signaling pathways in cells, which may contribute to its biological effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-4-methyl-N-(1-methylbutyl)benzamide in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-chloro-4-methyl-N-(1-methylbutyl)benzamide. One area of research is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another area of research is the exploration of its anti-cancer properties and its potential use as a therapeutic agent for the treatment of cancer. Additionally, the development of novel synthesis methods for this compound and its derivatives may lead to the discovery of new biological activities and applications.
Synthesis Methods
The synthesis of 2-chloro-4-methyl-N-(1-methylbutyl)benzamide involves the reaction between 2-chloro-4-methylbenzoic acid and N-(1-methylbutyl)amine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization to obtain this compound in high purity.
Scientific Research Applications
2-chloro-4-methyl-N-(1-methylbutyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Properties
IUPAC Name |
2-chloro-4-methyl-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-5-10(3)15-13(16)11-7-6-9(2)8-12(11)14/h6-8,10H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOFZGKNLODHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-5-imino-6-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266433.png)

![1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5266452.png)
![N-(4-{[2-methoxy-5-(3-oxo-3-phenyl-1-propen-1-yl)benzyl]oxy}phenyl)acetamide](/img/structure/B5266459.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5266467.png)
![4-[acetyl(phenylsulfonyl)amino]-3-methylphenyl acetate](/img/structure/B5266470.png)
![N-methyl-1-(2-methyl-1,3-oxazol-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5266481.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266482.png)
![8-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5266489.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5266497.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrrol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5266501.png)



